molecular formula C16H19NO B1306280 (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine CAS No. 436088-63-0

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine

Cat. No.: B1306280
CAS No.: 436088-63-0
M. Wt: 241.33 g/mol
InChI Key: KWKSNHQEOUOGQF-UHFFFAOYSA-N
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Description

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine is an organic compound that features a furan ring and a phenyl group connected by an ethyl and butenyl chain, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine can be achieved through several synthetic routes. One common method involves the reaction of furan-2-yl-ethanol with phenylbutenylamine under acidic conditions to facilitate the formation of the desired amine. The reaction typically requires a catalyst such as palladium on carbon and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine involves its interaction with specific molecular targets. For example, its anticholinesterase activity is attributed to its ability to inhibit the enzyme acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine is unique due to its combination of a furan ring and a phenylbutenyl group, which imparts distinct chemical and biological properties

Biological Activity

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine is a compound of interest due to its unique structural features, which include a furan ring and a phenyl group. This compound has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H21NOC_{17}H_{21}NO with a molecular weight of approximately 255.36 g/mol. The compound features:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Phenyl group : A six-membered aromatic ring that enhances the compound's stability and reactivity.
  • Alkene chain : The butenyl segment contributes to the compound's reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest moderate to good activity against various strains, comparable to established antimicrobial agents.

Anticholinesterase Activity

The compound has shown promise as an anticholinesterase agent, which is significant for treating conditions like Alzheimer's disease. Its mechanism involves the inhibition of the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing neurotransmission.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The furan and phenyl groups facilitate binding to active sites on enzymes such as acetylcholinesterase.
  • Receptor Modulation : The compound may also modulate receptor functions by interacting with their binding pockets, influencing various signaling pathways.

Case Studies

Several studies have focused on the biological activity of compounds similar to this compound:

  • Tyrosinase Inhibition : Related furan derivatives have been evaluated for their inhibitory effects on mushroom tyrosinase, a key enzyme in melanin production. These studies have demonstrated that specific structural modifications can enhance inhibitory potency, suggesting a structure–activity relationship that could be explored further for developing new inhibitors .
  • Antimicrobial Studies : A study assessing various furan derivatives found that certain substitutions significantly improved antimicrobial activity against a range of pathogens, indicating that this compound may share similar properties .

Data Summary

Activity Type Effect/Observation Reference
Antimicrobial ActivityModerate to good against Gram-positive/negative bacteria
Anticholinesterase ActivityInhibition of acetylcholinesterase
Tyrosinase InhibitionPotent inhibition observed in related compounds

Properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]-1-phenylbut-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-3-8-15(14-9-5-4-6-10-14)17-13(2)16-11-7-12-18-16/h3-7,9-13,15,17H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKSNHQEOUOGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NC(CC=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389858
Record name (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-63-0
Record name (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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